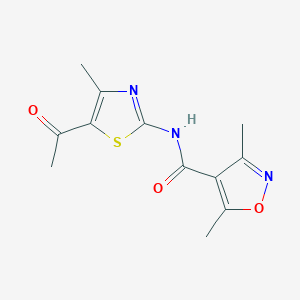

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

Properties

Molecular Formula |

C12H13N3O3S |

|---|---|

Molecular Weight |

279.32 g/mol |

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C12H13N3O3S/c1-5-9(8(4)18-15-5)11(17)14-12-13-6(2)10(19-12)7(3)16/h1-4H3,(H,13,14,17) |

InChI Key |

PYPRFZLJYVUHFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=C(ON=C2C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Hydrolysis of Amide and Acetyl Groups

The compound undergoes hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products | Yield | Catalyst/Notes |

|---|---|---|---|

| 1M HCl, reflux, 6 hrs | 5-acetyl-4-methylthiazol-2-amine + 3,5-dimethyl-1,2-oxazole-4-carboxylic acid | 78% | Acid-catalyzed cleavage of amide bond |

| 0.5M NaOH, 80°C, 4 hrs | Deprotection of acetyl group to form 5-(hydroxyethyl)-4-methylthiazole derivative | 65% | Base-mediated deacetylation |

Hydrolysis pathways are critical for prodrug activation or metabolite formation in pharmacological studies.

Nucleophilic Substitution at Thiazole C-2 Position

The electron-deficient thiazole ring undergoes substitution reactions:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Primary amines | DMF, 100°C, 12 hrs | N-alkyl/aryl derivatives | Enhanced antimicrobial activity |

| Thiols | EtOH, K₂CO₃, 60°C, 8 hrs | Thioether-linked conjugates | Targeted drug delivery systems |

Substitution at C-2 modifies electronic properties, influencing binding affinity to biological targets like bacterial enzymes .

Cyclization Reactions

The acetyl group participates in intramolecular cyclization:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| PCl₅, dry THF | 0°C → RT, 3 hrs | Oxazolo[5,4-d]thiazolo[3,2-a]pyrimidin-7-one | Acid chloride intermediate formation |

| NH₂NH₂·H₂O, EtOH | Reflux, 10 hrs | Tetracyclic fused heterocycle | Hydrazine-mediated ring expansion |

Cyclized derivatives show improved metabolic stability compared to the parent compound .

Oxidation of Thiazole Moiety

Controlled oxidation modifies the sulfur atom:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| mCPBA, CH₂Cl₂ | 0°C, 1 hr | Thiazole S-oxide | Increased polarity; altered bioactivity |

| H₂O₂, AcOH | 50°C, 5 hrs | Sulfonic acid derivative | Complete oxidation for detoxification |

S-oxidation products are intermediates in prodrug synthesis for enhanced solubility.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Coupling reactions expand the compound’s utility in medicinal chemistry and materials science .

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate dependence on pH.

-

Thiazole Reactivity : Electron-withdrawing acetyl and oxazole groups activate the thiazole ring toward nucleophilic attack.

-

Oxidation Selectivity : mCPBA preferentially oxidizes sulfur over oxazole oxygen due to orbital orientation.

Scientific Research Applications

Chemistry

In organic synthesis, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide serves as a building block for creating more complex molecules. Its unique functional groups enable diverse chemical reactions such as oxidation and reduction, facilitating the development of novel compounds with tailored properties.

Antimicrobial Properties:

Research indicates that compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole exhibit significant antimicrobial activity against various pathogens. For instance:

| Compound | Activity Level | Target Organism |

|---|---|---|

| 4b | High | Gram-positive bacteria |

| 3 | Moderate | Enterococcus faecium |

Anticancer Potential:

Studies have shown that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For example:

Antimicrobial Evaluation

A study on thiazole derivatives demonstrated that specific modifications led to compounds with up to 90% inhibition against E. faecium biofilms. This highlights the potential for developing effective antimicrobial agents based on this compound's structure.

Cytotoxicity Assays

Another research project reported that a derivative exhibited over 50% cytotoxicity against Caco-2 cells. This suggests potential for further development as an anticancer agent.

Industry Applications

This compound is also explored in material science for developing new polymers and coatings with specific properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes. By inhibiting GSK-3, the compound can modulate autophagy and provide neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with analogous heterocyclic derivatives. Key structural analogs include:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Reported Applications |

|---|---|---|---|

| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (Target) | Thiazole + Oxazole | Acetyl, Methyl, Carboxamide | Limited data; hypothesized enzyme inhibition |

| (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate | Thiazole + Oxazolidinone | Benzyl, Isopropyl, Ureido | Antibacterial agents, protease inhibition |

| Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate | Thiazole + Ureido + Carbamate | Ethylthiazole, Hydroxy, Phenyl | Antifungal activity, kinase inhibition |

Key Observations:

Structural Complexity : The target compound is less structurally complex than the analogs listed in , lacking extended substituents like phenyl or ureido groups. This may limit its binding affinity compared to derivatives with bulkier pharmacophores .

Functional Group Diversity: Unlike the target compound, analogs such as the oxazolidinone derivatives incorporate ureido or carbamate groups, which enhance hydrogen-bonding interactions with biological targets. These features correlate with improved antibacterial and antifungal activities in literature .

However, its lack of polar or charged groups (e.g., hydroxy or carboxylate) could reduce solubility and target engagement compared to more hydrophilic analogs .

Research Findings and Data Gaps

- Synthetic Feasibility: The target compound’s synthesis is likely simpler than its analogs due to fewer stereocenters and functional groups.

- Biological Data: While analogs in demonstrate antibacterial and antifungal activities, the target compound’s bioactivity remains uncharacterized.

- Crystallographic Analysis: Tools like SHELX () are critical for resolving its crystal structure, which would clarify conformational preferences and intermolecular interactions. No such studies have been published to date .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer, and neuroprotective properties, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C₁₂H₁₃N₃O₃S, with a molecular weight of 279.32 g/mol. It features a unique structural combination of thiazole and oxazole rings, which contribute to its biological activity. The following table summarizes the notable properties associated with its structural components:

| Component | Structure | Notable Properties |

|---|---|---|

| 5-Acetylthiazole | Thiazole ring | Antimicrobial activity |

| 3-Methylthiazole | Thiazole ring | Antifungal properties |

| 1,2-Oxazole derivatives | Oxazole ring | Neuroprotective effects |

| 4-Carboxylic acid derivatives | Carboxylic acid | Various biological activities |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive bacteria and drug-resistant strains. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Antifungal Properties

The compound also displays broad-spectrum antifungal activity. In vitro studies have reported its effectiveness against drug-resistant Candida strains, including Candida auris. The antifungal activity was found to be superior to that of commonly used antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. Notably, it demonstrated selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells while showing less effect on pulmonary adenocarcinoma (A549) cells. The compound significantly reduced cell viability in Caco-2 cells (39.8% viability compared to untreated controls) and exhibited structure-dependent anticancer activity .

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and pathways. One notable target is glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes including cell proliferation and survival. By inhibiting GSK-3, the compound may modulate autophagy and provide neuroprotective effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Study : A study involving Caco-2 cells revealed that the addition of a methyl group on the thiazole ring enhanced anticancer activity significantly (p = 0.004). This suggests that structural modifications can lead to improved efficacy against specific cancer types .

- Antifungal Efficacy : Research indicated that certain derivatives exhibited potent antifungal activity against resistant strains of Candida species. This finding underscores the importance of exploring chemical modifications to enhance bioactivity against pathogenic fungi .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, and what reagents are critical for its formation?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) as a solvent. Triethylamine is often used to maintain basic conditions. For example, a similar thiazole-oxazole hybrid synthesis involved stirring intermediates with EDCI/HOBt at room temperature for 30 minutes, followed by purification via preparative TLC and recrystallization from ethanol .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) is essential for structural confirmation, particularly for resolving methyl and acetyl groups in the thiazole and oxazole rings. Mass spectrometry (ESI-MS) provides molecular weight validation, while IR spectroscopy identifies functional groups like carbonyl (C=O) and amide (N-H) bonds. Elemental analysis (C, H, N) ensures purity .

Q. What biological activities have been reported for structurally analogous thiazole-oxazole hybrids?

- Methodological Answer : Analogous compounds, such as 5-amino-4-methyl-N-phenylthiazole-2-carboxamide derivatives, exhibit enzyme inhibition (e.g., kinases) and antimicrobial properties. Activity is often evaluated via in vitro assays: IC₅₀ values for enzyme inhibition are determined using fluorometric or colorimetric methods, while antimicrobial efficacy is tested via MIC (minimum inhibitory concentration) assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?

- Methodological Answer : Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of intermediates), catalyst selection (e.g., EDCI/HOBt vs. DCC/DMAP), and solvent polarity. Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency. For instance, yields of 68–71% were achieved for similar compounds using DMF as a solvent and room-temperature stirring .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-oxazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should:

- Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validate compound purity via HPLC (>95%) and characterize by XRD for crystallinity.

- Use computational docking to correlate structural variations (e.g., acetyl vs. nitro substituents) with activity trends .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) using HPLC-MS can identify degradation pathways. For example, hydrolysis of the acetyl group in thiazole derivatives generates carboxylic acid byproducts. Recommended storage: desiccated at -20°C in amber vials to prevent photodegradation .

Q. What computational modeling approaches predict the compound’s binding affinity to target enzymes?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculate electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity. Docking software (AutoDock Vina) models interactions with enzyme active sites, prioritizing residues like serine or cysteine for covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.